molecular formula C69H91Cl2N15O13S B10784744 Ac-Phe(4-Cl)-Phe(4-Cl)-Ala(benzothiophen-3-yl)(benzothiophen-3-yl)-Ser-Tyr-Lys-Leu-Arg-D-Pro-Ala-NH2

Ac-Phe(4-Cl)-Phe(4-Cl)-Ala(benzothiophen-3-yl)(benzothiophen-3-yl)-Ser-Tyr-Lys-Leu-Arg-D-Pro-Ala-NH2

Cat. No.: B10784744
M. Wt: 1441.5 g/mol
InChI Key: ONHXPWXXSUUCDR-IQZQIIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

ORG-30850 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide . The final product is purified using high-performance liquid chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of ORG-30850 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ORG-30850 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of ORG-30850 is the peptide chain itself, which is then purified to obtain the final compound .

Properties

Molecular Formula

C69H91Cl2N15O13S

Molecular Weight

1441.5 g/mol

IUPAC Name

(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1-benzothiophen-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C69H91Cl2N15O13S/c1-38(2)31-51(61(92)80-50(13-9-29-76-69(74)75)68(99)86-30-10-14-57(86)67(98)77-39(3)59(73)90)81-60(91)49(12-7-8-28-72)79-63(94)53(34-43-20-26-47(89)27-21-43)83-66(97)56(36-87)85-65(96)55(35-44-37-100-58-15-6-5-11-48(44)58)84-64(95)54(33-42-18-24-46(71)25-19-42)82-62(93)52(78-40(4)88)32-41-16-22-45(70)23-17-41/h5-6,11,15-27,37-39,49-57,87,89H,7-10,12-14,28-36,72H2,1-4H3,(H2,73,90)(H,77,98)(H,78,88)(H,79,94)(H,80,92)(H,81,91)(H,82,93)(H,83,97)(H,84,95)(H,85,96)(H4,74,75,76)/t39-,49-,50-,51-,52-,53-,54-,55-,56-,57+/m0/s1

InChI Key

ONHXPWXXSUUCDR-IQZQIIRESA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CSC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@H](CC6=CC=C(C=C6)Cl)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CSC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.